molecular formula C8H9FN2 B13117164 2-(Azetidin-3-yl)-3-fluoropyridine

2-(Azetidin-3-yl)-3-fluoropyridine

Cat. No.: B13117164
M. Wt: 152.17 g/mol
InChI Key: NYNOJHRLBUVFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-3-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-3-fluoropyridine can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward and efficient route to obtain the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The aza-Michael addition method mentioned above is particularly suitable for industrial applications due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-3-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and fluoropyridine moiety contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with various biological activities.

    Fluoropyridine: A pyridine ring substituted with a fluorine atom, known for its use in medicinal chemistry.

Uniqueness

2-(Azetidin-3-yl)-3-fluoropyridine is unique due to the combination of the azetidine ring and fluoropyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block and a candidate for drug development.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-fluoropyridine

InChI

InChI=1S/C8H9FN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

NYNOJHRLBUVFFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CC=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.